molecular formula C15H11Cl2NO3 B5109892 N-(3,5-dichlorophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

N-(3,5-dichlorophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No. B5109892
M. Wt: 324.2 g/mol
InChI Key: YGMFMKQLGDEXAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-dichlorophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide, also known as AG-1478, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR). This compound has been extensively studied for its potential use in cancer treatment and research.

Mechanism of Action

N-(3,5-dichlorophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide works by binding to the EGFR and preventing its activation by ligands, such as epidermal growth factor (EGF). This inhibition of EGFR activation leads to downstream effects on cell signaling pathways, ultimately resulting in the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, N-(3,5-dichlorophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has also been shown to have effects on normal cells. It has been found to inhibit the migration and proliferation of smooth muscle cells, and to have anti-inflammatory effects in animal models of asthma and rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One advantage of N-(3,5-dichlorophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is its specificity for EGFR, which allows for targeted inhibition of this pathway without affecting other signaling pathways. However, one limitation of this compound is its relatively short half-life, which can make it difficult to achieve sustained inhibition in vivo.

Future Directions

There are several potential future directions for research on N-(3,5-dichlorophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide. One area of interest is the development of more stable analogs of this compound that can achieve sustained inhibition of EGFR signaling. Another potential direction is the use of N-(3,5-dichlorophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide in combination with other targeted therapies to enhance their efficacy in cancer treatment. Finally, further research is needed to fully understand the effects of N-(3,5-dichlorophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide on normal cells and tissues, particularly in the context of long-term use.

Synthesis Methods

The synthesis of N-(3,5-dichlorophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves several steps, including the reaction of 3,5-dichloroaniline with 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid, followed by the addition of thionyl chloride and N,N-dimethylformamide. The resulting compound is then treated with ammonia to yield N-(3,5-dichlorophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide.

Scientific Research Applications

N-(3,5-dichlorophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been used in a variety of scientific research applications, particularly in cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has been studied as a potential treatment for several types of cancer, including breast, lung, and prostate cancer.

properties

IUPAC Name

N-(3,5-dichlorophenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2NO3/c16-9-5-10(17)7-11(6-9)18-15(19)14-8-20-12-3-1-2-4-13(12)21-14/h1-7,14H,8H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGMFMKQLGDEXAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NC3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-dichlorophenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide

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